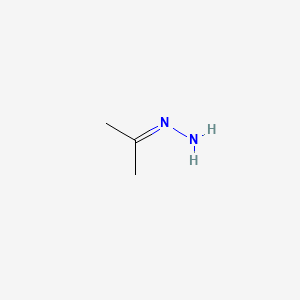
Acetone hydrazone
Descripción general
Descripción
Acetone hydrazone, also known as isopropylidenehydrazine, is the product of condensation of acetone and hydrazine . It is an intermediate in the synthesis of 2-diazopropane . It can be produced on a large scale by the reaction of acetone azine with hydrazine . The chemical is one of the metabolic products of the antihypertensive pharmaceutical hydralazine, and itself also has antihypertensive effects .
Synthesis Analysis
The synthesis of hydrazones, including Acetone hydrazone, is achieved by combining suitable aldehydes with hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion is then protonated to form a neutral intermediate .Chemical Reactions Analysis
The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion is then protonated to form a neutral intermediate . A second weakly acidic N-H bond is deprotonated which causes the formation of N2 gas and a carbanion .Physical And Chemical Properties Analysis
Acetone hydrazone is a colorless liquid . It is generally recognized as safe (GRAS) in certain concentrations, with low toxicity, but high flammability .Aplicaciones Científicas De Investigación
Biochemistry: Antimicrobial and Antituberculosis Activity
Summary of Application
Acetone hydrazone derivatives have been synthesized and studied for their potential as antimicrobial and antituberculosis agents .
Experimental Procedures
The compounds were synthesized through the condensation of benzyl carbazate with salicylaldehyde derivatives, followed by characterization using various spectroscopic techniques. In vitro antimicrobial activity was assessed using serial dilution methodology against bacterial and fungal pathogens, while antituberculosis activity was tested against the M. tuberculosis H37 RV strain using the Lowenstein–Jensen slope technique .
Results
Certain derivatives exhibited potent antimicrobial and antitubercular activities, with ligand H2L2 and its Cu(II) and Zn(II) complexes showing significant efficacy .
Pharmaceutical Research: Cancer Treatment
Summary of Application
Hydrazone chemicals, including Acetone hydrazone, are being explored for their unique biological action and coordination ability in cancer treatment .
Experimental Procedures
Researchers synthesized novel compounds targeting cell death pathways such as apoptosis and autophagy. The effectiveness of these compounds was evaluated using experimental data on cancer prevalence and risk factors .
Results
While no single chemotherapeutic agent has been 100% successful, hydrazone compounds have shown promise in pharmaceutical research due to their bioactivity .
Biomedical Applications: Drug Delivery
Summary of Application
Acetone hydrazone is utilized in enhancing drug delivery through site-specific drug release, particularly in tumor tissue or thrombosis .
Experimental Procedures
The focus has been on forming hydrazones more efficiently using heat and chemical catalysts. The properties of hydrazones are optimized for various clinical applications, including anticancer and anti-inflammatory treatments .
Results
The hydrazones have demonstrated flexibility in applications, showing potential in anti-inflammatory, anticancer, and as chelating agents .
Analytical Chemistry: Wolff-Kishner Reduction
Summary of Application
In analytical chemistry, Acetone hydrazone is involved in the Wolff-Kishner reduction, a method to convert carbonyl groups to alkanes .
Experimental Procedures
The process involves the formation of a hydrazone derivative from a carbonyl compound using hydrazine, followed by a base-induced reaction to produce an alkane .
Results
This reduction is a key reaction in organic synthesis, providing a pathway to transform carbonyl compounds into alkanes .
Materials Science: Synthesis of Complexes
Summary of Application
Acetone hydrazone acts as an intermediate in the synthesis of various metal complexes with applications in materials science .
Experimental Procedures
The synthesis involves combining Acetone hydrazone with metal ions to form stable complexes, characterized by spectroscopic methods .
Results
These complexes have been found to possess unique properties, making them useful in the development of new materials .
Environmental Applications: Colorimetric Analysis
Summary of Application
Acetone hydrazone derivatives are used in environmental applications for the detection of organic components through colorimetric analysis .
Experimental Procedures
The method typically involves the reaction of Acetone hydrazone with environmental samples, leading to a color change that can be quantitatively analyzed .
Results
This application is particularly useful in monitoring environmental pollutants and assessing the quality of natural resources .
These applications highlight the versatility and significance of Acetone hydrazone in various scientific fields, demonstrating its potential in contributing to advancements in research and technology.
Organic Synthesis: Hydrazone Formation
Summary of Application
Acetone hydrazone is used in organic synthesis for the formation of hydrazones, which are valuable intermediates in various chemical reactions .
Experimental Procedures
The process involves the reaction of ketones with hydrazine to form hydrazone compounds. These reactions are often carried out under mild conditions and can be monitored using spectroscopic methods .
Results
Hydrazones formed from Acetone hydrazone are used as intermediates in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .
Medicinal Chemistry: Antioxidant Properties
Summary of Application
Acetone hydrazone derivatives have been studied for their antioxidant properties, which are important in medicinal chemistry for the development of new therapeutic agents .
Experimental Procedures
The antioxidant activity of these compounds was assessed using the DPPH assay, which measures the ability to scavenge free radicals .
Results
Some Acetone hydrazone derivatives showed good efficiency in decolorizing the purple color of the DPPH solution, indicating their potential as antioxidants .
Chemometrics: Reaction Monitoring
Summary of Application
In chemometrics, Acetone hydrazone is involved in reaction monitoring to optimize the synthesis of hydrazones and related compounds .
Experimental Procedures
A chemometric approach using principal component analysis was employed to monitor the reactions and determine optimal reaction times and profiles .
Results
This method provided insights into the reaction mechanisms and helped improve the efficiency of hydrazone synthesis .
Biomedical Engineering: Drug Conjugation
Summary of Application
Hydrazone linkers, including those derived from Acetone hydrazone, are used in drug conjugation to enhance the targeted delivery of therapeutics .
Experimental Procedures
Drugs are conjugated to hydrazone linkers, which can release the drug in response to specific physiological conditions, such as the acidic environment of tumor tissues .
Results
This application has shown promise in increasing the bioavailability of drugs at diseased sites, reducing off-site toxicity .
Environmental Chemistry: Detection of Pollutants
Summary of Application
Acetone hydrazone is utilized in environmental chemistry for the detection and analysis of organic pollutants .
Experimental Procedures
The compounds are used in colorimetric assays to detect the presence of specific pollutants, with changes in color indicating the concentration of the target compound .
Results
This technique is valuable for monitoring environmental health and ensuring compliance with pollution standards .
Pharmacology: In Silico ADME Studies
Summary of Application
Acetone hydrazone compounds are subject to in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies to predict their pharmacokinetic properties .
Experimental Procedures
Computational models are used to simulate how these compounds behave in the body, which is crucial for drug development .
Results
The studies have revealed that some Acetone hydrazone derivatives have the potential to be administered orally as active drugs .
Safety And Hazards
Propiedades
IUPAC Name |
propan-2-ylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-3(2)5-4/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXKYSNGXUDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967276 | |
| Record name | (Propan-2-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetone hydrazone | |
CAS RN |
5281-20-9 | |
| Record name | 2-Propanone, hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5281-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetone hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Propan-2-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
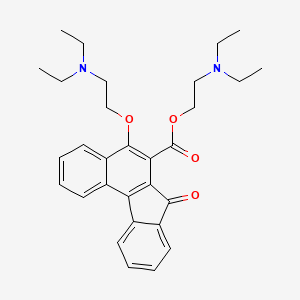
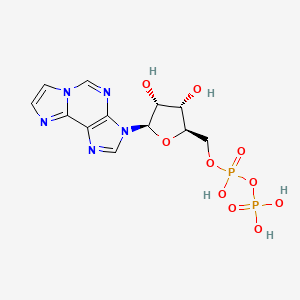
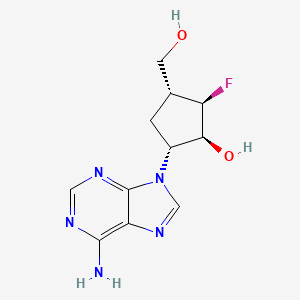
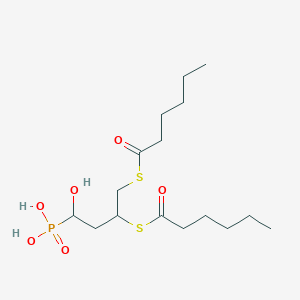
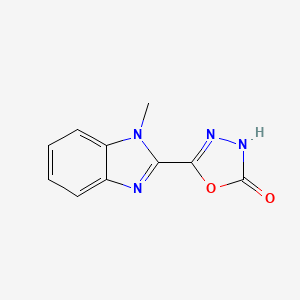
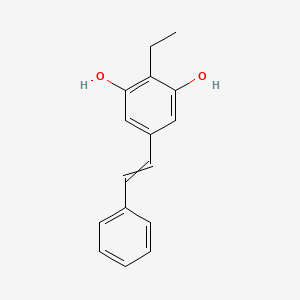
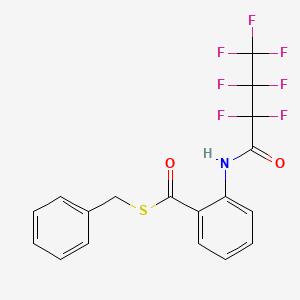
![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)
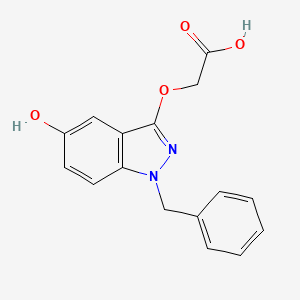
![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
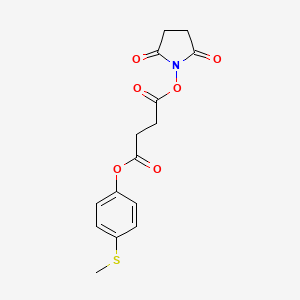
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)